3-(benzylamino)-2-iodocyclohex-2-en-1-one
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Overview
Description
3-(benzylamino)-2-iodocyclohex-2-en-1-one is an organic compound with the molecular formula C13H14INO. It is characterized by the presence of an iodine atom, a benzylamino group, and a cyclohexenone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-2-iodocyclohex-2-en-1-one typically involves the iodination of a cyclohexenone derivative followed by the introduction of a benzylamino group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclohexenone ring. The benzylamino group can then be introduced through a nucleophilic substitution reaction using benzylamine under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(benzylamino)-2-iodocyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce the cyclohexenone ring.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclohexenone derivatives .
Scientific Research Applications
3-(benzylamino)-2-iodocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-2-iodocyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, potentially modulating their activity. The iodine atom and cyclohexenone ring may also play roles in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methylcyclohex-2-en-1-one: Similar in structure but with a methyl group instead of a benzylamino group.
3-Iodo-2-cyclohexen-1-one: Lacks the benzylamino group, making it less complex.
2-Iodo-3-(phenylamino)cyclohex-2-en-1-one: Contains a phenylamino group instead of a benzylamino group.
Uniqueness
3-(benzylamino)-2-iodocyclohex-2-en-1-one is unique due to the presence of both the iodine atom and the benzylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(benzylamino)-2-iodocyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c14-13-11(7-4-8-12(13)16)15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDBLUEWFYFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)I)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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